molecular formula C8H14O3 B1404943 Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate CAS No. 1408074-72-5

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

Cat. No.: B1404943
CAS No.: 1408074-72-5
M. Wt: 158.19 g/mol
InChI Key: QBOGWOWEVMVLTQ-UHFFFAOYSA-N
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Description

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure. This compound is characterized by its chiral centers at positions 1 and 3, which contribute to its stereochemical properties. The presence of a hydroxy group and an ester functional group makes it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate with a suitable base to induce cyclization. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and efficiency. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, dichloromethane, room temperature.

    Reduction: LiAlH4, ether, low temperature.

    Substitution: SOCl2, pyridine, room temperature.

Major Products Formed:

    Oxidation: Ethyl (1s,3r)-3-oxo-1-methylcyclobutane-1-carboxylate.

    Reduction: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutanol.

    Substitution: Ethyl (1s,3r)-3-chloro-1-methylcyclobutane-1-carboxylate.

Scientific Research Applications

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Ethyl (1s,3r)-3-hydroxy-1-methylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.

    Ethyl (1s,3r)-3-hydroxy-1-methylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.

    Ethyl (1s,3r)-3-hydroxy-1-methylcycloheptane-1-carboxylate: Similar structure but with a cycloheptane ring.

Uniqueness: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct stereochemical properties and reactivity. The strain in the four-membered ring can influence its chemical behavior, making it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.

Properties

IUPAC Name

ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(9)5-8/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOGWOWEVMVLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166555
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-72-5
Record name Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate
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